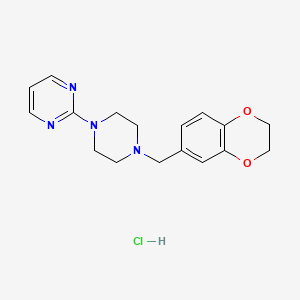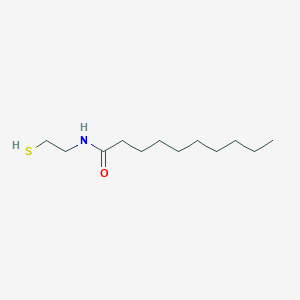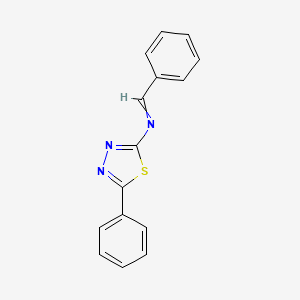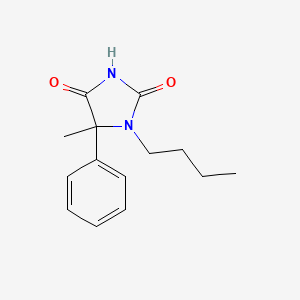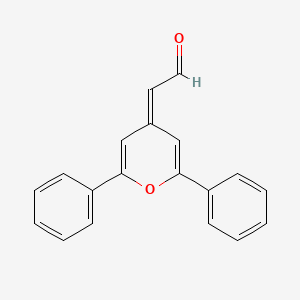![molecular formula C18H19N3O B14720344 {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone CAS No. 6631-15-8](/img/structure/B14720344.png)
{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone is a complex organic molecule that features a pyrazole ring substituted with a dimethylamino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone
Substitution Reactions: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the dimethylamino group.
Coupling Reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylboronic acid or phenyl halide is coupled with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting neurological pathways due to the presence of the dimethylamino group.
Biochemistry: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry
Dyes and Pigments: The compound’s aromatic structure makes it a candidate for use in the synthesis of dyes and pigments.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which {4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone exerts its effects depends on its application:
Pharmacological Action: The dimethylamino group can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Catalytic Action: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazole ring but differs in the substitution pattern.
Uniqueness
Structural Features:
Functional Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.
Propiedades
Número CAS |
6631-15-8 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
[4-[4-(dimethylamino)phenyl]-4,5-dihydro-3H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O/c1-21(2)15-10-8-13(9-11-15)16-12-19-20-17(16)18(22)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
Clave InChI |
RTOXCONWHOTFEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CN=NC2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


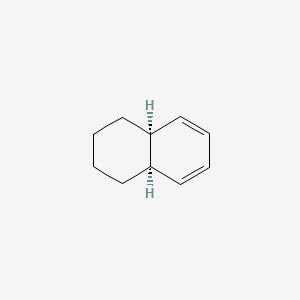

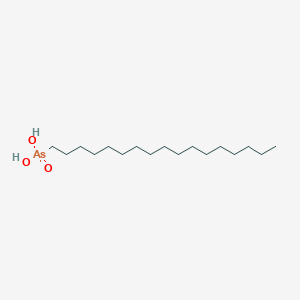

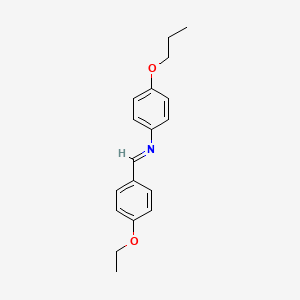

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
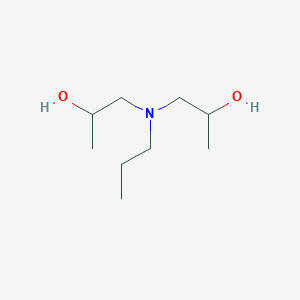
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
